molecular formula C29H40O5 B592883 Negundonorin A CAS No. 1401618-51-6

Negundonorin A

Cat. No.: B592883
CAS No.: 1401618-51-6
M. Wt: 468.634
InChI Key: HHOKYTBXHJFJOV-PSMUSXLRSA-N
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Description

Negundonorin A is a natural compound with the molecular formula C29H40O5 . It is isolated from the seeds of Vitex negundo . The molecular weight of this compound is 468.6 g/mol .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 468.6 g/mol . It has a density of 1.2±0.1 g/cm3, a boiling point of 642.7±55.0 °C at 760 mmHg . The exact mass is 468.28757437 g/mol and the monoisotopic mass is also 468.28757437 g/mol . It has a topological polar surface area of 94.8 Ų .

Scientific Research Applications

  • Cytotoxicity : Negundonorin A exhibited strong cytotoxic activity against the ZR-75-30 cell line, indicating potential for cancer research and treatment (Zheng et al., 2012).

  • Anti-Inflammatory Effects : A study on Callicarpa giraldii, which contains Negundonorin B, showed significant anti-inflammatory effects in lipopolysaccharide-stimulated RAW264.7 macrophages (Yi et al., 2021).

  • Antioxidant Properties : Vitex negundo, containing this compound, has shown potent antioxidant properties, which could be beneficial in combating oxidative stress-related diseases (Tiwari & Tripathi, 2007).

  • In Vitro Antimalarial Activity : The plant Vitex negundo, containing this compound, demonstrated in vitro antimalarial activity against Plasmodium falciparum, offering potential for malaria treatment research (Dwivedi et al., 2021).

  • Anti-Osteoporotic Effects : Vitex negundo seeds, comprising this compound, showed in vitro osteogenic activities, supporting its use in traditional medicine for bone health (Kumar et al., 2010).

  • Anti-Arthritic Activity : The seeds of Vitex negundo, containing this compound, have been evaluated for their anti-arthritic activity, showing potential in traditional medicine for treating joint inflammation (Zheng et al., 2014).

Mechanism of Action

Negundonorin A is a natural compound isolated from the seeds of Vitex negundo . It has been found to exhibit strong cytotoxic activity against the ZR-75-30 cell line . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It has been found to exhibit strong cytotoxic activity against the zr-75-30 cell line , suggesting that it may target specific cellular components or processes in these cells

Mode of Action

Its cytotoxic activity suggests that it may interact with cellular components or processes in a way that inhibits cell growth or induces cell death

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Given its cytotoxic activity, it is likely that it impacts pathways related to cell growth and survival

Pharmacokinetics

It is known that this compound is soluble in chloroform, dichloromethane, ethyl acetate, dmso, acetone, etc , which may influence its absorption and distribution in the body

Result of Action

This compound has been found to exhibit strong cytotoxic activity against the ZR-75-30 cell line . This suggests that the compound’s action results in the inhibition of cell growth or the induction of cell death.

Properties

IUPAC Name

(1R,2R,4aS,6aS,6aS,6bR,12aS,14bS)-1,11-dihydroxy-1,2,6a,6b,9,12a-hexamethyl-10-oxo-2,3,4,5,6,6a,7,8,13,14b-decahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40O5/c1-16-9-12-29(24(32)33)14-13-26(4)19(23(29)28(16,6)34)7-8-21-25(3)15-20(30)22(31)17(2)18(25)10-11-27(21,26)5/h7,15-16,21,23,30,34H,8-14H2,1-6H3,(H,32,33)/t16-,21-,23-,25+,26-,27-,28-,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOKYTBXHJFJOV-PSMUSXLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5=C(C(=O)C(=CC45C)O)C)C)C2C1(C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5=C(C(=O)C(=C[C@]45C)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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